molecular formula C8H9N3O B2559735 (5-Methyl-1H-1,2,3-benzotriazol-1-yl)methanol CAS No. 36757-21-8

(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methanol

Cat. No.: B2559735
CAS No.: 36757-21-8
M. Wt: 163.18
InChI Key: LZLAMHBZATZYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methanol is a chemical compound with the molecular formula C8H9N3O. It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a benzotriazole ring substituted with a methyl group and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1H-1,2,3-benzotriazol-1-yl)methanol typically involves the reaction of 5-methyl-1H-benzotriazole with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzotriazole derivatives with various functional groups, such as aldehydes, carboxylic acids, amines, and substituted benzotriazoles .

Mechanism of Action

The mechanism of action of (5-Methyl-1H-1,2,3-benzotriazol-1-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form π-π stacking interactions and hydrogen bonds with biological molecules, leading to its biological effects. The compound’s electron-donating and electron-withdrawing properties also play a role in its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole: A parent compound with similar chemical properties but lacking the methyl and hydroxymethyl groups.

    5-Methyl-1H-benzotriazole: Similar to (5-Methyl-1H-1,2,3-benzotriazol-1-yl)methanol but without the hydroxymethyl group.

    1H-Benzotriazole-1-methanol: Similar but without the methyl group on the benzotriazole ring.

Uniqueness

This compound is unique due to the presence of both the methyl and hydroxymethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5-methylbenzotriazol-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-6-2-3-8-7(4-6)9-10-11(8)5-12/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLAMHBZATZYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.